N-(4-ethoxyphenyl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine
Description
N-(4-Ethoxyphenyl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is a synthetic quinoline derivative characterized by:
- A quinoline core substituted with methoxy groups at positions 6 and 5.
- A 4-ethoxyphenylamine group at position 4.
- A 4-methoxybenzenesulfonyl group at position 3.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6S/c1-5-34-19-8-6-17(7-9-19)28-26-21-14-23(32-3)24(33-4)15-22(21)27-16-25(26)35(29,30)20-12-10-18(31-2)11-13-20/h6-16H,5H2,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHPQJGFKIKBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Sulfonylation: The sulfonyl group can be introduced by reacting the quinoline derivative with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like pyridine.
Ethoxylation: The ethoxy group can be introduced by reacting the compound with ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced quinoline derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis Table
*Calculated based on molecular formulas.
Key Research Findings
Sulfonyl Group Impact : The 4-methoxybenzenesulfonyl group in the target compound may enhance binding to kinases or enzymes, as seen in KN-93’s CaMKII inhibition .
Substituent Positioning: Ethoxy at position 4 (target) vs.
Core Heterocycle: Quinoline derivatives (e.g., ) exhibit greater planarity than quinazolines (), influencing π-π stacking in protein interactions.
Synthetic Routes: Pd-catalyzed methods () are viable for quinoline derivatives, but sulfonyl incorporation may require additional steps (e.g., sulfonylation).
Biological Activity
N-(4-ethoxyphenyl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is a complex organic compound belonging to the quinoline family, known for its diverse pharmacological properties. Quinoline derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer, infections, and inflammatory conditions.
Chemical Structure and Properties
The compound features several functional groups that enhance its biological activity:
- Quinoline Core : The fused benzene and pyridine rings contribute to its chemical reactivity.
- Methoxy Groups : The presence of methoxy substituents can influence solubility and interaction with biological targets.
- Sulfonamide Group : This group is often associated with antibacterial and anti-inflammatory properties.
The molecular formula of the compound is .
The biological activity of this compound is primarily linked to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, such as kinases or proteases.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, modulating cellular responses.
- Antioxidant Activity : The methoxy groups may contribute to scavenging reactive oxygen species (ROS), providing protective effects against oxidative stress.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 5.2 | Apoptosis induction |
| Study B | MCF-7 (breast cancer) | 3.8 | Cell cycle arrest |
| Study C | A549 (lung cancer) | 4.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound's sulfonamide group suggests potential antimicrobial properties. Studies indicate that related quinoline derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Case Studies
- Case Study on Anticancer Effects : A recent investigation into the effects of quinoline derivatives on breast cancer cells revealed that this compound significantly reduced cell viability through apoptosis pathways. The study utilized flow cytometry to analyze cell death mechanisms, confirming the compound's potential as a therapeutic agent in oncology.
- Antimicrobial Efficacy : Another study focused on the antibacterial effects of similar compounds against multi-drug resistant strains of bacteria. The findings indicated that the quinoline derivatives could restore sensitivity to conventional antibiotics, suggesting a role in overcoming antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
